molecular formula C3H2Cl2O2 B156481 Malonyl chloride CAS No. 1663-67-8

Malonyl chloride

Cat. No. B156481
CAS RN: 1663-67-8
M. Wt: 140.95 g/mol
InChI Key: SXYFKXOFMCIXQW-UHFFFAOYSA-N
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Description

Malonyl chloride is the organic compound with the formula CH2(COCl)2. It is the acyl chloride derivative of malonic acid. It is a colorless liquid although samples are often deeply colored owing to impurities .


Synthesis Analysis

Malonyl chloride can be synthesized from malonic acid in thionyl chloride . The synthesis is a three-step process of selective saponification of dialkyl malonate followed by hydrolysis and then chlorination of monoalkyl malonic acid .


Molecular Structure Analysis

The molecular formula of Malonyl chloride is C3H2Cl2O2 .


Chemical Reactions Analysis

As a bifunctional compound, Malonyl chloride is used in the preparation of a number of cyclic compounds by diacylation . Heating in the presence of non-nucleophilic base gives the ketene derivative O=C=C(H)COCl .


Physical And Chemical Properties Analysis

Malonyl chloride has a molar mass of 140.95 g/mol. It is a colorless liquid with a boiling point of 58 °C at 28 mm Hg. It has a density of 1.449 g/mL at 25 °C .

Scientific Research Applications

Safety and Hazards

Malonyl chloride is flammable and can cause severe skin burns and eye damage . It reacts violently with water . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

Future Directions

Malonyl chloride is a very good precursor for organic synthesis especially in malonic acid derivatives and heterocyclic derivatives . It has potential applications in the synthesis of alkaloids and block copolymers .

properties

IUPAC Name

propanedioyl dichloride
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InChI

InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SXYFKXOFMCIXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O2
Source PubChem
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DSSTOX Substance ID

DTXSID6061860
Record name Propanedioyl dichloride
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Molecular Weight

140.95 g/mol
Source PubChem
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Product Name

Malonyl chloride

CAS RN

1663-67-8
Record name Malonyl chloride
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Record name Propanedioyl dichloride
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Record name Propanedioyl dichloride
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Record name Malonyl dichloride
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Record name PROPANEDIOYL DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for malonyl chloride?

A1: Malonyl chloride has the molecular formula C3H2Cl2O2 and a molecular weight of 136.94 g/mol.

  • IR Spectroscopy: Strong carbonyl (C=O) stretching bands are observed around 1780-1760 cm-1. []
  • NMR Spectroscopy: 1H NMR shows a singlet for the methylene protons around 3.8 ppm. 13C NMR exhibits signals for the carbonyl carbons around 165 ppm and the methylene carbon around 45 ppm. []

Q2: Is malonyl chloride stable under ambient conditions?

A2: Malonyl chloride is highly reactive with moisture and readily hydrolyzes to malonic acid. It should be stored under anhydrous conditions. []

Q3: How does malonyl chloride react with amines?

A3: Malonyl chloride reacts with amines to form diamides. This reaction can proceed through a nucleophilic substitution mechanism, where the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of malonyl chloride. [, , ]

Q4: What are some examples of heterocyclic compounds synthesized using malonyl chloride?

A4: Malonyl chloride is a valuable precursor for synthesizing various heterocycles, including:

  • Pyrimidones: Reacting malonyl chloride with specific nitriles produces substituted 4-chloro-6-pyrimidones. []
  • Pyrano-oxazines: Reacting with alkyl or aryl isothiocyanates produces 7-chloro-3-substituted-3,4-dihydro-4,5-dioxo-2-thio-2H,5H-pyrano[3,4-e]-1,3-oxazines. []
  • Pyrazolo-condensed 1,3-oxazines: Reacting arylpropynehydrazides with substituted malonyl chlorides yields pyrazolo[5,1-b][1,3]oxazine derivatives. []

Q5: Can malonyl chloride be used to synthesize biologically active compounds?

A5: Yes, several studies showcase the synthesis of compounds with potential biological applications:

  • Anti-microbial agents: Heterocyclic compounds derived from malonyl chloride have demonstrated antimicrobial activity. []
  • Anti-cancer agents: Some malonyl chloride-derived heterocycles exhibit anticancer activity against specific cell lines. [, ]
  • Antioxidant and Antimicrobial agents: Pyrido[2,1-a]isoquinolines and pyrido[1,2-a]quinolines synthesized using malonyl chloride were tested for their antioxidant and antimicrobial properties, showing promising results. []

Q6: Are there green chemistry approaches utilizing malonyl chloride?

A6: Yes, researchers have explored solvent-free synthesis of methyl malonyl chloride and ethyl malonyl chloride, offering environmentally friendlier alternatives. []

Q7: How do different bases influence the reaction of malonyl chloride with imines?

A7: The choice of base can dictate the reaction pathway and product outcome:

  • Weak Nucleophilic Base: Using a weak base like 2-chloropyridine favors the [2+2] cycloaddition pathway, resulting in ethyl trans-β-lactam-3-carboxylates. []
  • Strong Nucleophilic Base: Employing a strong base such as N-methylimidazole leads to a [2+2+2] cycloaddition, forming 2,3-dihydro-1,3-oxazin-4-one derivatives. []

Q8: Can malonyl chloride be used to introduce specific functional groups?

A8: Yes, malonyl chloride can be utilized to introduce:

  • α-Keto Ester Functional Groups: Platinum-catalyzed C–H acylation reactions using ethyl chlorooxoacetate, a derivative of malonyl chloride, allow for the selective introduction of α-keto esters. []
  • Malonyl Groups: Reactions of diiron propanedithiolate complexes with malonyl chloride successfully introduce malonyl groups, enabling the synthesis of compounds relevant to the active site of FeFe-hydrogenases. [, ]

Q9: What is a recent application of malonyl chloride in material science?

A9: Malonyl chloride is used to create controlled-release coatings for drug delivery systems by reacting with diols in a molecular layer deposition (MLD) process. This technique allows for precise control over coating thickness and release kinetics. []

Q10: Are computational methods used to study malonyl chloride reactions?

A10: Yes, density functional theory (DFT) calculations are employed to study the structure and reactivity of malonyl chloride-derived compounds, particularly in the context of modeling FeFe-hydrogenase active sites. []

Q11: How do structural modifications of malonyl chloride derivatives impact their activity?

A11: Research on pyridazinone derivatives suggests that substituents on the pyridazinone core, particularly at the 2- and 6-positions, can significantly influence their biological activity. []

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